molecular formula C18H17ClN4OS2 B2783368 N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894010-65-2

N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2783368
CAS No.: 894010-65-2
M. Wt: 404.93
InChI Key: MTUMDVJYPZGHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a pyridazine core linked to a 2,4-dimethylthiazole group and a 2-chlorobenzyl-substituted acetamide moiety. Such a structure is often associated with diverse biological activities. Pyridazinone and thiazole derivatives are frequently investigated for their antioxidant , antibacterial , antifungal , and anticancer properties . The incorporation of a thioether linkage and a chlorobenzyl group can influence the compound's electronic properties and its ability to interact with biological targets, potentially modulating key cellular pathways. Research Applications and Value: The primary research value of this compound lies in its potential as a pharmacological probe or lead structure in the development of new therapeutic agents. Researchers can utilize it to study structure-activity relationships (SAR), particularly in the context of kinase inhibition or other enzyme targets. The 2,4-dimethylthiazole moiety is a common pharmacophore in bioactive molecules, suggesting this compound may be evaluated for its cytotoxic activity against various cancer cell lines . Its mechanism of action would require empirical validation but could involve the induction of apoptosis or cell cycle arrest. Handling and Compliance: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c1-11-18(26-12(2)21-11)15-7-8-17(23-22-15)25-10-16(24)20-9-13-5-3-4-6-14(13)19/h3-8H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMDVJYPZGHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound that belongs to the class of thiazole and pyridazine derivatives. These compounds have gained attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H16ClN3S\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{S}

Key features include the presence of a thiazole and pyridazine moiety, which are known for their diverse biological activities. The compound is synthesized through multi-step chemical processes that involve various intermediates.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. The thiazole and pyridazine moieties may bind to various receptors or enzymes involved in cell signaling pathways, potentially leading to:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells
  • Antimicrobial activity against certain pathogens

Further studies are required to elucidate the specific pathways affected by this compound.

Anticancer Activity

Research has shown that thiazole and pyridazine derivatives possess significant anticancer properties. For instance, a study evaluated a series of benzothiazole derivatives for their anticancer activity against various human cancer cell lines. Among these compounds, some exhibited potent inhibitory effects with IC50 values as low as 1.2 nM against SKRB-3 cells . This suggests that similar derivatives like this compound could also demonstrate significant anticancer potential.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. A study reported on the synthesis and evaluation of thiazole analogs for antimalarial activity against Plasmodium falciparum, indicating that modifications on the thiazole ring significantly influenced their potency and cytotoxicity . This highlights the potential for this compound to be explored for similar applications.

Case Studies

  • Anticancer Evaluation :
    • A series of novel benzothiazole derivatives were synthesized and tested against various cancer cell lines. Compounds demonstrated broad-spectrum anticancer activities with significant potency compared to standard drugs .
    • Specific compounds showed IC50 values ranging from 1.2 nM to 48 nM across different cell lines, indicating a promising avenue for further research into derivatives like this compound.
  • Antimicrobial Activity :
    • The hybridization of phthalimide and thiazole structures has shown promising leishmanicidal activity with low cytotoxicity in mammalian cells . This suggests that similar structural motifs in this compound could yield effective antimicrobial agents.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of thiazole and pyridazine derivatives, which are known for their diverse biological activities. The synthesis of N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves several multi-step chemical processes that require careful control of reaction conditions to ensure high purity and yield.

Key features of the molecular structure include:

  • Thiazole Ring : Contributes to various biological activities.
  • Pyridazine Moiety : Known for its interaction with biological targets.

The compound can be synthesized through reactions involving key intermediates, which facilitate its formation. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives demonstrate selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The structure–activity relationship (SAR) analysis reveals that specific substitutions on these rings can enhance their anticancer efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Remarks
Compound 1A54923.30 ± 0.35Strong selectivity
Compound 19U251>1000High apoptosis percentage
Compound 22HT292.01Excellent growth inhibition

Therapeutic Applications

Given its structural characteristics and biological activities, this compound has potential applications in treating various diseases:

Cancer Treatment

The compound's ability to inhibit cancer cell proliferation makes it a candidate for further pharmacological studies aimed at developing new anticancer therapies. Ongoing research focuses on elucidating the specific pathways affected by this compound and optimizing its structure for enhanced efficacy .

Inflammation Modulation

Research has also indicated that compounds derived from thiazole and pyridazine structures may play a role in modulating inflammatory responses, which are critical in diseases such as cardiovascular disorders and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs from the evidence share the thioacetamide backbone but differ in substituents and heterocyclic systems. Below is a comparative analysis:

Compound Name / ID Core Heterocycle Substituents Biological Activity (Reported) Assay Method (if applicable) Reference
N-(2-Chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (Target) Pyridazine + Thiazole 2-Chlorobenzyl, 2,4-dimethylthiazole Not reported N/A N/A
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) Triazole + Pyridine 3-Methylphenyl Anti-inflammatory (1.28× diclofenac) Formalin edema model (rats)
N-(4-Phenoxyphenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 24) Triazinoindole 4-Phenoxyphenyl Not specified (hit identification) Synthetic purity assessment (95%)
N-(4-Bromophenyl)-2-((8-bromo-5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 27) Brominated triazinoindole 4-Bromophenyl Not specified (hit identification) Synthetic purity assessment (95%)

Discussion of Structural Impact on Activity

Heterocyclic Core: The target compound’s pyridazine-thiazole system differs from triazinoindole (Compounds 24, 27) or triazole-pyridine (AS111) cores. Pyridazine and thiazole rings are associated with diverse bioactivities, including kinase inhibition and cytotoxicity, whereas triazinoindoles are often linked to DNA intercalation . AS111’s triazole-pyridine core correlates with potent anti-inflammatory activity, suggesting that heterocycle choice critically modulates target selectivity .

Brominated analogs (e.g., Compound 27) might exhibit altered electronic properties or binding affinities due to halogen interactions .

Biological Assays :

  • AS111 was tested in a formalin-induced edema model, demonstrating superior anti-inflammatory activity to diclofenac . In contrast, Compounds 23–27 were synthesized for hit identification but lack explicit activity data .
  • The absence of MTT assay () data for the target compound limits direct cytotoxicity comparisons with cell-based screening results from similar molecules.

Q & A

Basic Question: What are the optimal synthetic pathways for N-(2-chlorobenzyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyridazine-thiazole core, followed by thioacetamide coupling. Key steps include:

  • Thiolation: Reaction of pyridazine intermediates with thiol-containing reagents (e.g., thiourea or mercaptoacetic acid) under basic conditions (e.g., NaOH in ethanol) .
  • Acetamide Coupling: Use of coupling agents like EDCI/HOBt for amide bond formation between the thiolated pyridazine and 2-chlorobenzylamine derivatives .
  • Optimization: Reaction yields (70–85%) depend on solvent polarity (DMF or DMSO enhance nucleophilicity), temperature (60–80°C), and catalyst choice (e.g., triethylamine for acid scavenging) .
    Critical Consideration: HPLC monitoring at each step ensures intermediate purity (>95%) and minimizes side reactions (e.g., oxidation of thioether linkages) .

Basic Question: How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry of the thiazole (δ 2.2–2.5 ppm for methyl groups) and pyridazine (δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₉H₁₈ClN₃OS₂) and detects isotopic patterns for chlorine .
  • X-ray Crystallography: Resolves stereoelectronic effects of the 2-chlorobenzyl group and confirms planarity of the pyridazine-thiazole system .

Advanced Question: How do substituent variations (e.g., chloro vs. nitro groups) on the benzyl moiety affect biological activity, and how can contradictory data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility, as seen in cytotoxicity assays (IC₅₀: 2.1 μM vs. 5.8 μM for nitro analogues) .
    • Contradictions arise from assay variability (e.g., MTT vs. ATP-based viability tests) or cell line-specific uptake .
  • Resolution Strategy:
    • Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis).
    • Computational modeling (e.g., COSMO-RS) predicts solubility-lipophilicity trade-offs .

Advanced Question: What experimental designs are recommended to evaluate target engagement in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Target Validation:
    • RNA Interference: Knockdown of suspected kinases (e.g., JAK2) followed by dose-response assays.
    • CETSA (Cellular Thermal Shift Assay): Confirm direct binding by measuring thermal stabilization of target proteins .
      Data Interpretation: IC₅₀ shifts >10-fold in CETSA vs. biochemical assays suggest prodrug activation or off-mechanism effects .

Advanced Question: How can mechanistic studies elucidate the role of the thioether linkage in pharmacological activity?

Methodological Answer:

  • Isotopic Labeling: Incorporate 35^{35}S into the thioether group to track metabolic fate via scintillation counting .
  • Thioether Oxidation Studies: Compare activity of the parent compound vs. sulfoxide/sulfone derivatives in redox-active environments (e.g., cancer cell lysosomes) .
  • Molecular Dynamics (MD) Simulations: Model thioether flexibility in binding pockets (e.g., ATP-binding sites of kinases) to assess conformational entropy .

Advanced Question: What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic (PK) Optimization:
    • Microsomal Stability: Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of thiazole) .
    • Prodrug Design: Mask polar groups (e.g., acetamide) with ester linkers to enhance bioavailability .
  • In Vivo Modeling: Use orthotopic xenografts instead of subcutaneous models to better mimic tumor microenvironment interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.